molecular formula C17H13N3O4 B2553363 N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-07-2

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2553363
CAS No.: 877650-07-2
M. Wt: 323.308
InChI Key: DUEZIJLDSPZEKS-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a novel synthetic compound offered for research purposes. Its core structure is based on a fused pyridopyrimidine scaffold, a heterocyclic system recognized in medicinal chemistry for its diverse biological activities. The presence of the 1,3-benzodioxole moiety is a key feature seen in bioactive molecules and is known to contribute to pharmacological properties by influencing compound binding and metabolism. Compounds with this moiety have been investigated as derivatives of known kinase inhibitors and have shown potential in targeting cancer-specific pathways. Research on analogous structures has demonstrated that such molecules can exhibit selective toxicity towards tumor cells under nutrient-starved conditions, such as glucose deprivation, which is a common feature of the solid tumor microenvironment . This suggests a potential research application for this compound in investigating cancer metabolism and developing synthetic lethality strategies. The mechanism of action for related analogs involves the disruption of mitochondrial function in stressed cancer cells, positioning this chemical class as a valuable tool for probing metabolic dependencies in oncology . Furthermore, the broader thiazolopyrimidine and pyrimidine chemical families are actively explored for a broad spectrum of bioactivities, underscoring the research relevance of this scaffold . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-10-2-5-15-18-7-12(17(22)20(15)8-10)16(21)19-11-3-4-13-14(6-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEZIJLDSPZEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting mitochondrial membrane potential in tumor cells. This inhibition disrupts the energy production in these cells, leading to cell death. The molecular targets include pathways involved in cellular metabolism, such as the mechanistic target of rapamycin (mTOR) and adenosine monophosphate (AMP)-activated protein kinase (AMPK) .

Comparison with Similar Compounds

(a) N-(3-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK11988)

  • Key Differences : The benzodioxol group in the target compound is replaced by a 3-chlorophenyl ring.
  • Molecular weight: 313.74 g/mol (vs. ~328 g/mol for the target compound, estimated based on structural similarity). Reduced metabolic stability due to the absence of the benzodioxol’s protective ketal structure .

(b) 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences : A 4-methylpiperazine substituent at position 7 instead of a methyl group.
  • Implications :
    • The piperazine ring introduces basic nitrogen atoms, enhancing solubility in physiological conditions.
    • The methylpiperazine group may confer improved target selectivity for kinases or GPCRs due to its bulkier structure .

Analogues with Modified Heterocyclic Cores

(a) N-(Benzodioxol-5-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (G352-0013)

  • Key Differences : Pyrazolo[1,5-a]pyrimidine core replaces pyrido[1,2-a]pyrimidine.
  • Molecular weight: 324.34 g/mol, slightly lower than the target compound, suggesting differences in pharmacokinetics .

(b) Dipyrimido[1,2-a:4',5'-d]pyrimidin Derivatives (e.g., Compound 3b)

  • Key Differences: Fused dipyrimidine systems with additional rings (e.g., pyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin).
  • Implications :
    • Increased structural rigidity may enhance binding specificity but reduce solubility.
    • Extended conjugation could improve UV absorption properties for analytical detection .

Physicochemical and Pharmacological Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[1,2-a]pyrimidin-4-one 7-methyl, 3-benzodioxol carboxamide ~328 (estimated) Moderate lipophilicity, metabolic lability
N-(3-Chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Pyrido[1,2-a]pyrimidin-4-one 3-chlorophenyl, 7-methyl 313.74 Higher ClogP, potential CYP450 interactions
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 7-(4-methylpiperazine) ~360 (estimated) Enhanced solubility, kinase selectivity
G352-0013 Pyrazolo[1,5-a]pyrimidine Benzodioxolmethyl, 5,7-dimethyl 324.34 Lower conformational rigidity

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H19N3O4S
  • Molecular Weight : 437.47 g/mol
  • CAS Number : 1047753-79-6

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structure suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines, including this compound, have shown anticancer properties . A study highlighted the ability of related compounds to inhibit key cancer-related pathways:

Compound Target Activity
N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxoc-Src kinaseInhibitory at low nanomolar concentrations
AZD0530 (similar structure)c-Src and Abl kinasesSignificant tumor growth inhibition in vivo

These findings suggest that N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo may similarly impact these pathways, warranting further investigation into its anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives are known for their antibacterial and antifungal activities. In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains:

Microbial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results indicate that N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo may possess similar antimicrobial effects.

The precise mechanism through which N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo exerts its biological effects is still under investigation. However, several hypotheses based on structural similarities to known compounds suggest:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer progression.
  • DNA Interaction : Potential intercalation into DNA or inhibition of topoisomerases could lead to cytotoxic effects in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The compound might influence oxidative stress pathways, contributing to its anticancer and antimicrobial properties.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives related to N-(2H-1,3-benzodioxol-5-yl)-7-methyl-4-oxo:

  • Study on Antitumor Activity :
    • Researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives.
    • Results indicated that several compounds exhibited enhanced cytotoxicity against various cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapy agents like doxorubicin.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of newly synthesized pyrazole derivatives.
    • The findings suggested that compounds with similar benzodioxole structures demonstrated significant antibacterial activity against resistant strains.

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